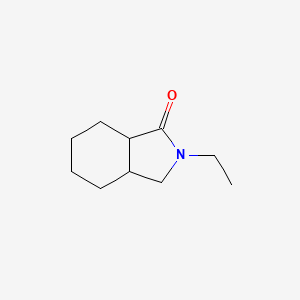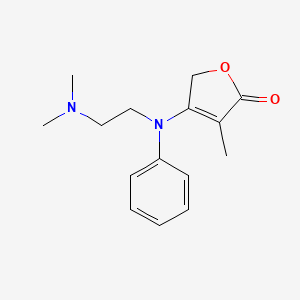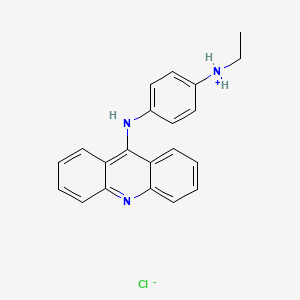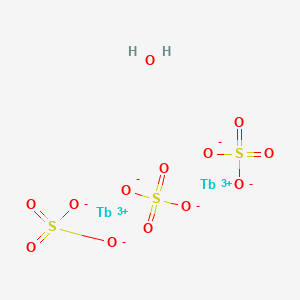
terbium(3+);trisulfate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium(3+);trisulfate;hydrate is a compound formed by the lanthanide metal terbium (Tb) in its +3 oxidation state, combined with sulfate ions and water molecules. This compound is known for its unique properties, including its ability to emit green fluorescence when exposed to ultraviolet light.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Terbium(3+);trisulfate;hydrate can be synthesized through the reaction of terbium(III) chloride with sulfuric acid in an aqueous solution. The reaction typically involves dissolving terbium(III) chloride in water, followed by the gradual addition of sulfuric acid under controlled conditions to form the trisulfate complex. The resulting solution is then allowed to crystallize, forming the hydrated compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity terbium oxide as a starting material, which is dissolved in hydrochloric acid to form terbium(III) chloride. This is then reacted with sulfuric acid to produce the trisulfate complex. The solution is purified and crystallized to obtain the hydrated form of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Terbium(3+);trisulfate;hydrate undergoes various chemical reactions, including:
Oxidation: Terbium(III) can be oxidized to terbium(IV) under specific conditions.
Reduction: Terbium(IV) can be reduced back to terbium(III).
Substitution: The sulfate ions in the compound can be substituted with other anions in solution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation and reducing agents like hydrogen gas for reduction. Substitution reactions often involve the use of different anionic salts in aqueous solutions .
Major Products Formed
The major products formed from these reactions include terbium(IV) compounds, terbium(III) compounds with different anions, and various oxides of terbium .
Aplicaciones Científicas De Investigación
Terbium(3+);trisulfate;hydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other terbium compounds and coordination polymers.
Biology: Employed in fluorescence microscopy and imaging due to its luminescent properties.
Medicine: Investigated for potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of phosphors for lighting and display technologies.
Mecanismo De Acción
The mechanism by which terbium(3+);trisulfate;hydrate exerts its effects is primarily through its luminescent properties. When exposed to ultraviolet light, the terbium ions in the compound absorb energy and emit green fluorescence. This property is exploited in various applications, including imaging and display technologies. The molecular targets and pathways involved include the excitation of terbium ions and the subsequent emission of light .
Comparación Con Compuestos Similares
Similar Compounds
Terbium(III) oxalate: Another terbium compound with similar luminescent properties.
Terbium(III) nitrate hydrate: Used in similar applications, including ceramics and phosphors.
Terbium(III) sulfate octahydrate: A closely related compound with similar chemical properties.
Uniqueness
Terbium(3+);trisulfate;hydrate is unique due to its specific combination of terbium ions, sulfate ions, and water molecules, which confer distinct properties such as solubility and crystallization behavior. Its ability to emit green fluorescence under ultraviolet light makes it particularly valuable in applications requiring luminescent materials .
Propiedades
Número CAS |
51027-05-5 |
|---|---|
Fórmula molecular |
H2O13S3Tb2 |
Peso molecular |
624.1 g/mol |
Nombre IUPAC |
terbium(3+);trisulfate;hydrate |
InChI |
InChI=1S/3H2O4S.H2O.2Tb/c3*1-5(2,3)4;;;/h3*(H2,1,2,3,4);1H2;;/q;;;;2*+3/p-6 |
Clave InChI |
QGWLDMPYOGUPRN-UHFFFAOYSA-H |
SMILES canónico |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tb+3].[Tb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


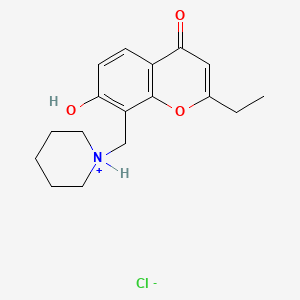
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)

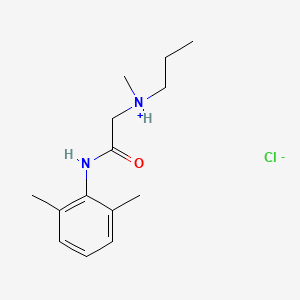
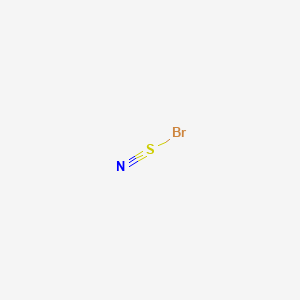
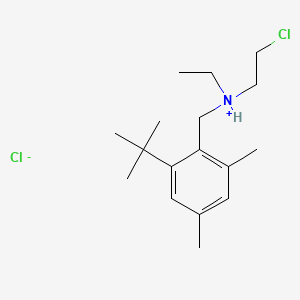
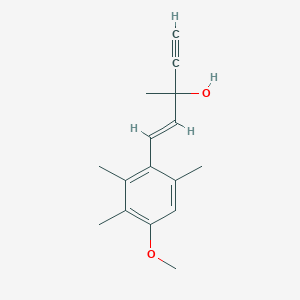
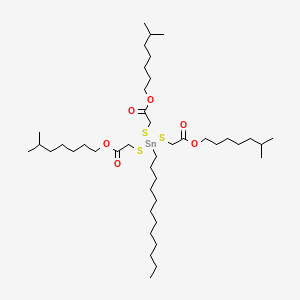
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
